molecular formula C10H11ClN2O3 B2378370 2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride CAS No. 2060042-91-1

2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride

Cat. No.: B2378370
CAS No.: 2060042-91-1
M. Wt: 242.66
InChI Key: VGMGFDBLTSGVQC-UHFFFAOYSA-N
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Description

2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is a heterocyclic compound that features a benzodiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a suitable aldehyde, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while substitution reactions can introduce various functional groups onto the benzodiazole ring .

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1H-benzodiazole-5-carboxylic acid: Similar structure but lacks the hydroxymethyl group.

    1-methyl-1H-benzodiazole-5-carboxylic acid: Similar structure but lacks the hydroxymethyl group.

    2-(hydroxymethyl)-1H-benzodiazole-5-carboxylic acid: Similar structure but lacks the methyl group on the nitrogen atom.

Uniqueness

The presence of both the hydroxymethyl and methyl groups in 2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride provides unique chemical properties and reactivity compared to its analogs. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(hydroxymethyl)-1-methylbenzimidazole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3.ClH/c1-12-8-3-2-6(10(14)15)4-7(8)11-9(12)5-13;/h2-4,13H,5H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMGFDBLTSGVQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)O)N=C1CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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